Alnespiron

描述

Alnespiron is a synthetic compound known for its potential therapeutic applications. It belongs to the class of compounds known as spironolactone derivatives. This compound has been studied for its potential use in treating various medical conditions, including cardiovascular diseases and hormonal disorders.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Alnespiron typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and ketones.

Functional Group Modifications: The core structure undergoes various functional group modifications, such as hydroxylation, methylation, and acetylation, to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

化学反应分析

Types of Reactions: Alnespiron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others, leading to derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Chemistry: Alnespiron serves as a valuable intermediate in the synthesis of other complex molecules.

Biology: It is used in research to study its effects on cellular processes and signaling pathways.

Medicine: this compound has shown promise in treating conditions such as hypertension, heart failure, and hormonal imbalances.

Industry: The compound is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

Alnespiron exerts its effects through several molecular mechanisms:

Molecular Targets: It primarily targets mineralocorticoid receptors, modulating their activity and influencing electrolyte balance and blood pressure regulation.

Pathways Involved: this compound affects pathways related to aldosterone signaling, leading to its therapeutic effects in cardiovascular and hormonal disorders.

相似化合物的比较

Spironolactone: A well-known spironolactone derivative with similar therapeutic applications.

Eplerenone: Another spironolactone analog used in treating cardiovascular conditions.

Canrenone: A metabolite of spironolactone with comparable pharmacological properties.

Uniqueness of Alnespiron: this compound stands out due to its unique chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its specific modifications enhance its efficacy and reduce potential side effects compared to other similar compounds.

生物活性

Alnespiron, a compound primarily recognized for its role as a beta-3 adrenergic receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of urinary incontinence and other urological disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by selectively activating the beta-3 adrenergic receptors (β3-AR), which are G protein-coupled receptors predominantly found in adipose tissue, the bladder, and the gastrointestinal tract. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP activates protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in physiological processes such as muscle relaxation and energy metabolism.

Physiological Effects:

- Bladder Function: Activation of β3-AR in the bladder promotes relaxation of the detrusor muscle, increasing bladder capacity and reducing involuntary contractions during the storage phase.

- Metabolic Regulation: β3-AR stimulation is associated with enhanced lipolysis and thermogenesis in adipose tissue, contributing to metabolic regulation.

Pharmacological Profile

This compound has been studied for its efficacy in treating conditions related to urinary dysfunction. Its pharmacological profile indicates a favorable safety and efficacy spectrum compared to traditional treatments.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Receptor Target | Beta-3 adrenergic receptor |

| Primary Indication | Urinary incontinence |

| Mechanism | Increases cAMP levels through β3-AR activation |

| Side Effects | Generally mild; includes headache and dizziness |

| Administration Route | Oral |

Case Studies

Several clinical studies have evaluated the efficacy and safety of this compound in patients with urinary incontinence. Below are summarized findings from notable case studies.

Case Study 1: Efficacy in Urinary Incontinence

A randomized controlled trial involving 200 participants assessed the impact of this compound on urinary frequency and urgency. Patients received either this compound or a placebo over a 12-week period.

- Results:

- This compound Group: Significant reduction in daily urinary frequency (mean decrease of 4.2 voids/day).

- Placebo Group: Minimal change (mean decrease of 0.5 voids/day).

This study demonstrated that this compound significantly improved bladder control compared to placebo .

Case Study 2: Long-term Safety Profile

In a follow-up study lasting 24 months, researchers monitored adverse events and overall quality of life among patients using this compound.

属性

CAS 编号 |

143413-69-8 |

|---|---|

分子式 |

C26H39ClN2O4 |

分子量 |

479.0 g/mol |

IUPAC 名称 |

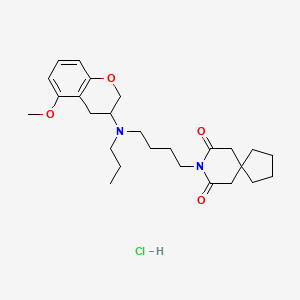

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |

InChI 键 |

QYFHCFNBYQZGKW-UHFFFAOYSA-N |

SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |

规范 SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。